molecular formula C17H15N3S2 B11434153 4-methyl-2-[3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

4-methyl-2-[3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B11434153
M. Wt: 325.5 g/mol
InChI Key: HNDWXPSCCXFNQH-UHFFFAOYSA-N
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Description

4-methyl-2-[3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound that features a unique combination of thiazole, pyrazole, and thiophene rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the condensation of a phenylhydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a similar sulfur-containing compound under cyclization conditions to form the thiazole ring.

    Thiophene Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-methyl-2-[3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is unique due to its combination of three different heterocyclic rings, which imparts a wide range of chemical reactivity and biological activity. This structural complexity allows for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H15N3S2

Molecular Weight

325.5 g/mol

IUPAC Name

4-methyl-2-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C17H15N3S2/c1-12-11-22-17(18-12)20-15(16-8-5-9-21-16)10-14(19-20)13-6-3-2-4-7-13/h2-9,11,15H,10H2,1H3

InChI Key

HNDWXPSCCXFNQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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